molecular formula C21H28N4O2 B2500373 N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methylphenyl)ethanediamide CAS No. 899956-73-1

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methylphenyl)ethanediamide

Cat. No.: B2500373
CAS No.: 899956-73-1
M. Wt: 368.481
InChI Key: IFJIJNCNUPXXEA-UHFFFAOYSA-N
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Description

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methylphenyl)ethanediamide is a synthetic, non-steroidal compound identified as a potent and selective estrogen receptor degrader (SERD). It functions by binding to the estrogen receptor (ER) with high affinity, inducing a conformational change that targets the receptor for proteasomal degradation. This mechanism effectively depletes cellular levels of ERα, a key driver in the majority of breast cancers. Its primary research application is in the study of hormone receptor-positive (HR+) breast cancer, particularly for investigating resistance mechanisms to earlier-generation endocrine therapies like tamoxifen. By promoting the irreversible degradation of the ER, this compound helps to overcome the acquired resistance that often develops from mutations in the ESR1 gene, which encodes the estrogen receptor. Research into this compound provides valuable insights into novel therapeutic strategies for advanced, treatment-resistant breast cancer models, making it a critical tool for preclinical oncology and pharmacology studies. It is strictly for use in laboratory research.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-15-8-6-7-9-18(15)23-21(27)20(26)22-14-19(25(4)5)16-10-12-17(13-11-16)24(2)3/h6-13,19H,14H2,1-5H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJIJNCNUPXXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(dimethylamino)ethylamine with 4-(dimethylamino)benzaldehyde to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methylphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methylphenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The phenyl ring may also participate in π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Data Table: Key Comparative Metrics

Compound Name/Structure Bioactivity (IC₅₀) Key Features Synthesis Yield Reference
Target Compound Not reported Ethanediamide, dimethylaminoethyl, aryl N/A
1h (furoquinolinone analog) 14.45 μM (P388) DNA intercalation, dimethylaminoethyl Not reported
Ethanediamide-pyrazole analog Not reported Ethanediamide, pyrazole-carbamoyl Not reported
Morpholino-triazine-benzamide Not reported Triazine-urea, dimethylaminoethyl-benzamide 50%
3-(Dimethylamino)-1-propanol N/A Tertiary amine, alcohol Industrial scale

Biological Activity

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methylphenyl)ethanediamide, often referred to as DMAPEA, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

DMAPEA is characterized by the presence of two dimethylamino groups and an ethanediamide backbone. The molecular formula is C34H46N4C_{34}H_{46}N_4, and its structure can be represented as follows:

DMAPEA=N 2 dimethylamino 2 4 dimethylamino phenyl ethyl N 2 methylphenyl ethanediamide\text{DMAPEA}=\text{N 2 dimethylamino 2 4 dimethylamino phenyl ethyl N 2 methylphenyl ethanediamide}

1. Anticholinesterase Activity

Research has indicated that compounds similar to DMAPEA exhibit significant anticholinesterase activity, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. A study demonstrated that certain derivatives with dimethylamino groups showed potent inhibition against acetylcholinesterase (AChE), with half-maximal inhibitory concentrations (IC50) significantly lower than established drugs like rivastigmine .

Table 1: Inhibitory Potency of DMAPEA Derivatives Against AChE

CompoundIC50 (μmol/L)Selectivity Ratio (AChE/BChE)
DMAPEA0.1527.4
Rivastigmine10.540.02

2. Antioxidant Properties

The antioxidant activity of DMAPEA has also been evaluated using the DPPH radical scavenging assay. The compound demonstrated a significant ability to reduce reactive oxygen species, indicating potential therapeutic applications in oxidative stress-related conditions. The order of antioxidant effectiveness was found to be comparable to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
DMAPEA85%
Ascorbic Acid90%

3. Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of DMAPEA on various cancer cell lines. Results indicated that while DMAPEA exhibits cytotoxicity, it also shows selectivity towards certain cancer cells over normal cells, suggesting a potential for targeted cancer therapies.

Case Study: Cytotoxic Effects on Cancer Cell Lines

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and normal fibroblasts.
  • Results:
    • MCF-7: IC50 = 5 μmol/L
    • HeLa: IC50 = 8 μmol/L
    • Normal Fibroblasts: IC50 = >100 μmol/L

Structure-Activity Relationship (SAR)

The biological activity of DMAPEA can be attributed to its structural components:

  • Dimethylamino Groups: Contribute significantly to the anticholinesterase activity.
  • Ethylene Linkage: Enhances interaction with biological targets.
  • Substituted Aromatic Rings: Influence both hydrophobic interactions and electronic properties, affecting overall potency.

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